Cas no 95301-39-6 (Benzenepropanal, 3,4-bis(phenylmethoxy)-)
95301-39-6 structure
Product Name:Benzenepropanal, 3,4-bis(phenylmethoxy)-
CAS-nummer:95301-39-6
MF:C23H22O3
MW:346.418986797333
CID:832760
PubChem ID:20230523
Update Time:2025-04-19
Benzenepropanal, 3,4-bis(phenylmethoxy)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenepropanal, 3,4-bis(phenylmethoxy)-
- 3,4-BIS(PHENYLMETHOXY)-BENZENEPROPANAL
- 3-[3,4-Bis(benzyloxy)phenyl]propanal
- Benzenepropanal,3,4-bis(phenylmethoxy)-
- SCHEMBL10826834
- WBOJMAWJICVSJL-UHFFFAOYSA-N
- 3-[3,4-bis(phenylmethoxy)phenyl]propanal
- 95301-39-6
- 3-(3,4-dibenzyloxyphenyl)propionaldehyde
-
- Inchi: 1S/C23H22O3/c24-15-7-12-19-13-14-22(25-17-20-8-3-1-4-9-20)23(16-19)26-18-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-18H2
- InChI-sleutel: WBOJMAWJICVSJL-UHFFFAOYSA-N
- LACHT: O(CC1C=CC=CC=1)C1=C(C=CC(=C1)CCC=O)OCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 346.15689456g/mol
- Monoisotopische massa: 346.15689456g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 9
- Complexiteit: 385
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 35.5Ų
Experimentele eigenschappen
- Dichtheid: 1.134
- Kookpunt: 496.4°C at 760 mmHg
- Vlampunt: 246.3°C
- Brekindex: 1.589
Benzenepropanal, 3,4-bis(phenylmethoxy)- Gerelateerde literatuur
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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